Disodium citrate is a sodium salt of citric acid, commonly used in food, pharmaceuticals, and various industrial applications. Its chemical formula is , and it exists primarily as a dihydrate. Disodium citrate serves as a buffering agent, stabilizer, and emulsifier due to its ability to regulate pH levels and chelate metal ions.
Disodium citrate is derived from citric acid, which is naturally found in citrus fruits. The compound is synthesized through neutralization reactions involving citric acid and sodium hydroxide or sodium carbonate. Its production can be scaled up for commercial purposes, making it widely available in various forms such as powder or granules.
Disodium citrate is classified as a food additive (E331) and is recognized as safe for consumption by regulatory bodies such as the United States Food and Drug Administration. It falls under the category of organic compounds and can be categorized further based on its functional properties, including buffering agents, emulsifiers, and stabilizers.
The synthesis of disodium citrate typically involves the following methods:
The process requires precise control over temperature and concentration to ensure high yield and purity of disodium citrate. The stoichiometry of sodium hydroxide to citric acid typically ranges from 1:2.39 to 1:2.41, depending on the specific production method employed .
Disodium citrate has a molecular structure characterized by two sodium ions associated with one citrate ion. The structural formula can be represented as:
Disodium citrate participates in several chemical reactions:
The buffering capacity of disodium citrate is particularly useful in biochemical applications where maintaining a stable pH is crucial for enzymatic reactions.
Disodium citrate functions primarily through its ability to dissociate into sodium ions and citrate ions when dissolved in water. The citrate ions can interact with hydrogen ions (), effectively neutralizing excess acidity:
This equilibrium helps stabilize pH levels within a desired range.
The pKa values for citric acid (which influence disodium citrate's buffering capacity) are approximately 3.06, 4.76, and 6.40, indicating its effectiveness across various pH ranges.
Disodium citrate has diverse applications across various fields:
The origins of disodium citrate trace back to early citric acid research. Persian alchemist Jābir ibn Ḥayyān first documented citric acid in the 8th century, but systematic isolation began in 1784 when Swedish chemist Carl Wilhelm Scheele crystallized it from lemon juice [7]. Industrial-scale citrate production commenced in 1890 at an Italian lemon processing facility, though this method faced limitations due to seasonal fruit supply and geographical constraints [7].
A pivotal advancement occurred in 1917 when American food chemist James Currie discovered that specific strains of Aspergillus niger could efficiently produce citric acid from sugar substrates. This microbial fermentation process, commercialized by Pfizer in 1919, enabled cost-effective mass production of citrate salts, including disodium citrate [7]. The development revolutionized citrate accessibility, supporting its expansion into food, pharmaceutical, and industrial applications throughout the 20th century.
Table: Historical Development Timeline of Citrate Salts
Year | Milestone | Significance |
---|---|---|
1784 | Citric acid crystallization by Scheele | First isolation of pure citric acid |
1890 | Industrial lemon juice production begins | Early commercial citrate extraction |
1917 | Currie's microbial fermentation discovery | Enabled scalable citrate production |
1919 | Pfizer's commercial fermentation process | Mass production of citrate salts commenced |
Disodium citrate, systematically named disodium 3-carboxy-3-hydroxypentanedioate (chemical formula: Na₂C₆H₆O₇), is an acid salt derived from partial neutralization of citric acid [2] [4]. It belongs to the sodium citrate family, which includes three primary forms differentiated by their degree of neutralization:
Structurally, disodium citrate features two sodium ions replacing protons at one carboxylic acid group and the hydroxyl group of citric acid, leaving one carboxylic acid protonated. This configuration confers unique physicochemical properties:
Functionally, it is classified as:
Table: Functional Classification of Disodium Citrate
Application Domain | Primary Function | Mechanism of Action |
---|---|---|
Food Technology | Acidity regulator | Modulates pH via weak acid/conjugate base equilibrium |
Dairy Processing | Emulsifier | Calcium chelation enables protein dispersion |
Food Preservation | Antioxidant synergist | Metal ion sequestration prevents oxidation catalysis |
Pharmaceuticals | Urinary alkalinizer | Increases bicarbonate precursors in renal tubules |
Detergents | Builder | Water softening via calcium/magnesium chelation |
Disodium citrate holds internationally recognized regulatory approvals:
The global market for sodium citrates (including disodium citrate) demonstrates robust expansion:
Production methodologies have evolved significantly:
Table: Global Sodium Citrate Market Segmentation (2024)
Segment | Characteristics | Leading Regions |
---|---|---|
By Application | ||
Food & Beverage | 48–52% market share | North America, EU |
Pharmaceuticals | 25–28% market share | North America, Japan |
Detergents/Cleaners | 15–18% market share | Asia-Pacific, EU |
Cosmetics | 5–7% market share | Global |
By Form | ||
Powder | 70–75% market share | Global |
Granules | 20–22% market share | North America, EU |
Liquid | 5–8% market share | Asia-Pacific |
Sector-specific drivers include:
Future production trends focus on:
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